molecular formula C12H14N2O2 B6646311 5,5-Dimethyl-1-(pyridine-3-carbonyl)pyrrolidin-3-one

5,5-Dimethyl-1-(pyridine-3-carbonyl)pyrrolidin-3-one

Cat. No.: B6646311
M. Wt: 218.25 g/mol
InChI Key: VXFRQJZWLANLMI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-(pyridine-3-carbonyl)pyrrolidin-3-one, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

DPCPX is a selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. It can modulate neurotransmitter release, inhibit platelet aggregation, and reduce inflammation. DPCPX has also been shown to have neuroprotective effects, which may be due to its ability to modulate the adenosine A1 receptor.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. DPCPX is also stable and can be easily synthesized in large quantities. However, DPCPX has some limitations, including its relatively low solubility in water and its potential for non-specific binding.

Future Directions

There are several future directions for the study of DPCPX. One potential direction is the development of new analogs of DPCPX with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of DPCPX in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Additionally, the study of the mechanism of action of DPCPX and its effects on various physiological processes may provide insights into the role of the adenosine A1 receptor in health and disease.
Conclusion:
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor that has potential applications in scientific research. Its synthesis method has been extensively studied, and it has been shown to have various biochemical and physiological effects. DPCPX has advantages and limitations for lab experiments, and there are several future directions for its study. Further research on DPCPX may provide insights into the role of the adenosine A1 receptor in health and disease and may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. The resulting compound is then reacted with 5,5-dimethyl-1-pyrrolidinone to form DPCPX. The synthesis method of DPCPX has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

DPCPX has been widely used in scientific research for its potential applications in the treatment of various diseases. It has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders. DPCPX has also been studied for its potential applications in the treatment of cardiovascular diseases, cancer, and inflammation.

Properties

IUPAC Name

5,5-dimethyl-1-(pyridine-3-carbonyl)pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)6-10(15)8-14(12)11(16)9-4-3-5-13-7-9/h3-5,7H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFRQJZWLANLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1C(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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